mucic acid

Description

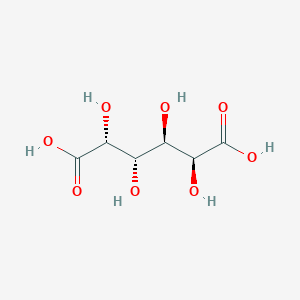

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3+,4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZVSRJTYRBFB-DUHBMQHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048740 | |

| Record name | Mucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Faintly beige powder; [MSDSonline], Solid | |

| Record name | Galactaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ACICULAR CRYSTALS; SOL IN WATER /AMMONIUM SALT/, SOL IN 300 PARTS COLD WATER, 60 PARTS BOILING WATER; SOL IN ALKALIES; PRACTICALLY INSOL IN ALCOHOL, ETHER, INSOL IN PYRIMIDINE, 3.3 mg/mL at 14 °C | |

| Record name | GALACTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALLINE POWDER, PRISMS FROM WATER | |

CAS No. |

526-99-8 | |

| Record name | Mucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactaric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALACTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E149J5OTIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALACTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 225 °C | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Process Engineering

Chemical Synthesis Approaches

Chemical synthesis of mucic acid predominantly relies on the oxidation of suitable carbohydrate precursors.

Oxidation of Galactose and Galactose-Containing Carbohydrates

Galactose and polysaccharides containing galactose units serve as primary feedstocks for this compound production via oxidation atamanchemicals.comgoogle.com.

Nitric acid oxidation is a traditional method for synthesizing this compound from galactose researchgate.net. This process involves the oxidation of both the aldehyde group at C1 and the primary alcohol group at C6 of galactose to carboxylic acid groups wikipedia.orgresearchgate.net.

The mechanism of nitric acid oxidation may involve contextual oxygen protonation and nitrate (B79036) nucleophilic attack, leading to the oxidized product researchgate.net. Optimized reaction conditions for this method have been explored to enhance efficiency and yield. One study suggests optimal conditions using 5 M nitric acid at 95 °C, with a galactose to nitric acid molar ratio of 1:9 and a galactose concentration of 100 g/L in the reaction medium researchgate.net. While this method is established, it is associated with environmental concerns due to the generation of polluting byproducts, including nitrogen oxides polimi.itunilasalle.fr.

Research has investigated different nitric acid concentrations and temperatures to optimize the synthesis of galactaric acid from galactose, although historical reports often indicated low yields rsc.org. Dissolving galactose in water prior to oxidation with nitric acid has been shown to potentially enhance the final yield, achieving an 87% yield in one reported procedure rsc.org.

| Parameter | Optimized Condition |

| Nitric Acid Concentration | 5 M |

| Temperature | 95 °C |

| Galactose/HNO₃ Molar Ratio | 1:9 |

| Galactose Concentration | 100 g/L |

Ozone-based oxidation presents a greener alternative to nitric acid oxidation for synthesizing this compound from galacturonic acid, galactose, or polysaccharides containing these units unilasalle.frunilasalle.fr. This method can yield highly pure crystalline this compound, often exceeding 99% purity, without the need for extensive purification steps or the use of organic solvents or catalysts unilasalle.frunilasalle.fr.

The process can be conducted at room temperature and under moderate pressure, aligning with green chemistry principles unilasalle.frunilasalle.fr. A new method utilizes ozone to oxidize aqueous solutions of galacturonic acid or galactose, employing two ozonation phases at different ozone concentrations to achieve high purity this compound crystals google.comunilasalle.frunilasalle.fr. This approach avoids the toxic fumes and harmful by-products associated with nitric acid unilasalle.frunilasalle.fr.

Electrolytic oxidation of D-galacturonate is another method for producing this compound atamanchemicals.comnih.govresearchgate.net. This electrochemical approach is considered less polluting than the nitric acid method unilasalle.fr. It involves the oxidation of D-galacturonate in an electrolytic cell, sometimes in the presence of a redox mediator like the Br⁻/Br₂ couple polimi.it.

While less polluting, electrochemical methods can be slow, energy-intensive, and may still require complex purification steps unilasalle.frgoogle.com. For instance, an electrochemical process using a brominated intermediate can exacerbate these disadvantages, posing industrial and environmental risks unilasalle.frgoogle.com. Despite these challenges, electrolytic oxidation of D-galacturonic acid is used commercially for producing galactaric acid for applications such as cosmetics polimi.it.

While some oxidation methods, like the ozone-based protocol, aim to avoid catalysts unilasalle.frunilasalle.fr, catalytic additives can play a role in other oxidation processes. Ferric nitrate (Fe(NO₃)₃) is a highly water-soluble iron source compatible with acidic conditions and is known as an oxidizing agent americanelements.comfishersci.no. Nitrate compounds in general are considered oxidizing agents americanelements.com.

Although direct detailed research specifically on the role of Fe(NO₃)₃ as a catalytic additive in the oxidation of galactose directly to this compound was not extensively detailed in the provided search results, metal nitrates, including ferric nitrate, are known precursors for catalysts americanelements.com. The oxidation of the carbonyl group of galactose to the corresponding aldonic acid by nitric acid involves complex mechanistic steps researchgate.net. Further research would be needed to fully elucidate the specific catalytic mechanisms and optimization strategies when using additives like Fe(NO₃)₃ in this compound synthesis from galactose or its derivatives.

Derivation from Lactose (B1674315) Valorization

This compound can also be derived from lactose, a disaccharide composed of galactose and glucose atamanchemicals.comwikipedia.org. Lactose is present in dairy products and can serve as a feedstock for obtaining galactose units through hydrolysis atamanchemicals.comwikipedia.orgwikipedia.org.

Valorization of lactose to produce this compound typically involves the initial hydrolysis of lactose to yield galactose and glucose, followed by the oxidation of the liberated galactose to this compound using methods like nitric acid oxidation atamanchemicals.comwikipedia.org. While lactose can be a source of galactose for this compound synthesis, the process requires the additional step of hydrolysis to break the glycosidic bond between galactose and glucose units wikipedia.org. Research into efficient and sustainable methods for lactose hydrolysis and subsequent galactose oxidation is relevant to the valorization of lactose for this compound production. Some microbial conversions of D-galacturonate for this compound production have utilized lactose as a co-substrate atamanchemicals.comresearchgate.net.

Biotechnological Production Pathways

Biotechnological approaches for this compound production primarily involve the microbial conversion of D-galacturonic acid, often derived from pectin-rich biomass. researchgate.netresearchgate.net This method leverages the metabolic capabilities of microorganisms, some of which can naturally catabolize D-galacturonic acid. aalto.fi Engineering these microorganisms to channel D-galacturonic acid towards this compound accumulation is a key strategy. researchgate.netgoogle.com

Microbial Fermentation and Bioconversion Processes

Microbial fermentation and bioconversion processes offer a promising route for this compound synthesis from renewable resources. atamankimya.comatamanchemicals.com These processes typically involve the use of selected or engineered microbial strains that can convert suitable substrates into this compound. atamanchemicals.com

Various microorganisms, particularly filamentous fungi, have been explored and engineered for this compound production. Trichoderma reesei, a well-known filamentous fungus recognized for its enzyme production capabilities, has been a subject of research in this area. researchgate.netresearchgate.net Engineered strains of T. reesei, such as strain D-161646, have been developed to produce this compound from D-galacturonic acid. researchgate.netresearchgate.net

Marine fungi, including a Trichoderma sp. (e.g., strain LF328) and a Coniochaeta sp. (e.g., strain MF729), have also been successfully engineered for this compound production. nih.govresearchgate.net These marine strains were selected due to their ability to grow on D-galacturonic acid and pectin (B1162225). nih.govresearchgate.net Engineered marine Trichoderma transformants have demonstrated high this compound production titers and yields from D-galacturonic acid. nih.govresearchgate.net

Research findings highlight the varying productivity among different engineered strains. For instance, an engineered marine Trichoderma sp. strain D-221704 demonstrated a higher this compound production of up to 53 g/L in fed-batch culture compared to Trichoderma reesei strain D-161646, which produced 31 g/L under similar conditions. researchgate.netnih.gov

Here is a comparison of this compound production by different engineered Trichoderma strains:

| Strain | Substrate | Cultivation Mode | pH | Co-substrate | This compound Titer (g/L) | Yield (g/g D-galacturonic acid) | Source |

| Trichoderma reesei D-161646 | D-galacturonate | Fed-batch | 4 | Lactose | Up to 20 | Not specified | nih.govatamanchemicals.com |

| Trichoderma reesei D-161646 | D-galacturonic acid | Fed-batch | 4 | Not specified | 31 | Not specified | researchgate.netresearchgate.netnih.gov |

| Marine Trichoderma sp. LF328 transformants | D-galacturonic acid | Batch | Not specified | D-xylose or Lactose | 25 | 1.0 - 1.1 | nih.govresearchgate.net |

| Marine Trichoderma sp. D-221704 | D-galacturonic acid | Fed-batch | 4 | Glucose | Up to 53 | 0.99 | researchgate.netnih.govresearchgate.net |

Engineered Coniochaeta sp. transformants have also shown the ability to produce this compound, and some strains produced pectinases capable of utilizing pectin directly. nih.govresearchgate.net However, complete disruption of D-galacturonic acid metabolism was not always achieved in Coniochaeta sp. transformants, resulting in lower this compound amounts compared to engineered Trichoderma sp. nih.govresearchgate.net

D-Galacturonic acid is a key substrate for the biotechnological production of this compound, as it can be oxidized to form this compound. nih.govguidechem.com This compound is readily available from the hydrolysis of pectin, a major component of plant cell walls and abundant in agricultural by-products like citrus peel waste and sugar beet pulp. google.comguidechem.comcsic.es

Utilizing pectin hydrolysates as a substrate for this compound production is particularly attractive due to the abundance and low cost of pectin-rich biomass. google.comguidechem.com Filamentous fungi, such as Aspergillus niger and Trichoderma reesei, are efficient producers of pectinases, enzymes that hydrolyze pectin into D-galacturonate, making them suitable hosts for consolidated bioprocessing where pectin hydrolysis and this compound production occur in the same system. google.comtuni.fi Studies have demonstrated the successful production of this compound from food-grade pectin and enzymatically hydrolyzed sugar beet pulp using engineered fungal strains. d-nb.info

While D-galacturonic acid is the direct precursor, co-substrates can influence this compound production. For engineered marine Trichoderma sp., D-xylose and lactose were identified as preferred co-substrates, while D-glucose was preferred for marine Coniochaeta sp. transformants. nih.govresearchgate.net The presence and concentration of co-substrates like glucose can affect the amount of this compound produced. researchgate.netnih.gov

Metabolic engineering and genetic manipulation are crucial for enhancing this compound production in microbial hosts. mdpi.comtuni.fi The primary strategy involves modifying the microorganism's metabolic pathways to channel D-galacturonic acid towards this compound synthesis and prevent its further catabolism. researchgate.netgoogle.comaalto.fi

A common approach is to disrupt the endogenous D-galacturonic acid catabolic pathway while introducing a heterologous enzyme, such as uronate dehydrogenase (UDH), to catalyze the oxidation of D-galacturonic acid to this compound. google.comaalto.finih.gov For example, in Trichoderma reesei and Aspergillus niger, engineering efforts have focused on deleting genes involved in D-galacturonic acid catabolism, such as the gene encoding D-galacturonic acid reductase, and expressing a bacterial UDH. google.comaalto.fiscispace.com

Advanced genome editing tools like CRISPR-Cas9 have significantly accelerated the metabolic engineering of microorganisms for this compound production. tuni.finih.govnih.gov CRISPR-Cas9 allows for precise and efficient modification of the microbial genome, enabling targeted gene deletions, insertions, and replacements. tuni.finih.govfrontiersin.org This technology has been successfully applied in engineering Trichoderma sp. and Coniochaeta sp. for this compound production by disrupting the endogenous D-galacturonic acid pathway and inserting the UDH gene. nih.govresearchgate.nethpcr.jp CRISPR-Cas9 has also been used to improve this compound production in Aspergillus niger from pectin-rich materials by enabling multiplex gene editing to modify multiple target genes simultaneously. tuni.finih.gov

Optimizing cultivation strategies and bioreactor systems is essential for maximizing this compound yields and productivity in microbial fermentation. Fed-batch cultivation is a commonly employed strategy that involves the gradual feeding of the substrate to the culture, which can help maintain optimal substrate concentrations, reduce substrate inhibition, and prolong the production phase, leading to higher titers. nih.govatamanchemicals.com

Studies using bioreactor systems, such as the ambr® 250, have demonstrated the effectiveness of fed-batch cultivation for enhancing this compound production by engineered Trichoderma species. researchgate.netnih.gov For instance, a marine Trichoderma sp. strain D-221704 achieved a high this compound titer of 53 g/L in glucose-limited fed-batch culture with D-galacturonic acid feeding at pH 4. researchgate.netnih.govresearchgate.net This yield of 0.99 g of this compound per gram of D-galacturonic acid consumed is close to the theoretical maximum. researchgate.netnih.gov

Factors such as pH, temperature, and medium composition significantly influence this compound production in bioreactors. nih.govatamanchemicals.com For Trichoderma reesei D-161646, optimal conditions were found to be pH 4 and 35 °C, utilizing a fed-batch strategy with lactose as a co-substrate and both ammonium (B1175870) and yeast extract as nitrogen sources, yielding up to 20 g/L of this compound. nih.govatamanchemicals.com Lower pH values (3.0 and 3.5) resulted in lower this compound production and yields, potentially due to increased crystal formation in the broth, which can complicate recovery. researchgate.netnih.gov

Scaling up the fermentation process from laboratory scale to larger bioreactors has also been investigated. Studies have shown that the bioconversion of D-galacturonic acid or pectin to this compound using Trichoderma reesei can be successfully scaled up from 1 L to 10 L and 250 L, with comparable production rates observed at different scales. d-nb.info

Enzymatic synthesis pathways offer a cell-free approach to this compound production, relying on the activity of specific enzymes to catalyze the conversion of a substrate to this compound. The key enzyme in the oxidative pathway for converting D-galacturonic acid to this compound is uronate dehydrogenase (UDH). nih.govgoogle.comscispace.com UDH catalyzes the oxidation of D-galacturonic acid to galactaro-1,4-lactone, which then spontaneously hydrolyzes to form this compound. scispace.com

Research on UDH is crucial for developing efficient enzymatic or whole-cell biocatalytic processes. UDH enzymes from bacterial sources have been successfully expressed in engineered fungal hosts to enable this compound production. google.comnih.govscispace.com Studies have also explored engineering enzymes, such as glucose oxidase, to modify their substrate specificity towards D-galacturonic acid for this compound production in a one-pot reaction with pectinase. researchgate.netresearchgate.net This approach allows for the simultaneous hydrolysis of pectin and conversion of the released D-galacturonic acid to this compound. researchgate.net

Understanding the characteristics and activity of UDH and other relevant enzymes is vital for optimizing enzymatic synthesis pathways and improving the efficiency of whole-cell bioconversion processes.

Challenges in Microbial Production: Product Solubility and Crystal Formation

Microbial production of this compound presents several challenges, particularly concerning the solubility of the product and its propensity for crystal formation within the fermentation broth and during downstream processing. This compound, also known as galactaric acid, is a symmetrical six-carbon diacid with relatively low solubility in water, both in its free acid form and as its salts. researchgate.netatamanchemicals.comatamankimya.comnih.govresearchgate.netresearchgate.netatamanchemicals.com This inherent low solubility can significantly impede microbial production by limiting the maximum achievable concentration (titer) of this compound in the culture medium and complicating recovery processes. researchgate.netnih.govresearchgate.net

Research findings indicate that the solubility of this compound is influenced by factors such as pH and temperature. Studies have shown that this compound is most soluble at pH values around 4.7, particularly in the presence of ammonium or sodium ions. Its solubility is reported to be lower in the presence of potassium ions. atamanchemicals.comatamankimya.comnih.govresearchgate.net Furthermore, solubility increases with increasing temperature. atamanchemicals.comatamankimya.comnih.govresearchgate.net

The limited solubility of this compound can lead to the formation of crystals directly within the fermentation broth as the product concentration increases. This phenomenon has been observed in various microbial production efforts. For instance, crystal formation was noted in the broth of fermentations using Trichoderma reesei D-161646. nih.gov Similarly, in fed-batch cultures of a marine Trichoderma sp. D-221704, conducting fermentations at lower pH values (3.0 and 3.5) resulted in a higher level of crystal formation compared to pH 4.0, suggesting that recovery becomes more difficult under these conditions. researchgate.netresearchgate.netresearchgate.net The formation of these crystals before the separation of biomass from the supernatant can lead to product loss, as a portion of the this compound becomes associated with the fungal biomass. researchgate.net

The impact of pH on this compound production and crystal formation highlights a critical process engineering consideration. While some studies suggest better this compound production at pH 4.0 compared to higher pH values, even though solubility is lower below pH 4.6, the increased crystallization at lower pH can counteract the benefits of higher production by hindering efficient recovery. researchgate.net

The challenge of low solubility and in-situ crystallization necessitates specialized downstream processing strategies. Conventional methods for separating this compound from the fermentation broth can be less effective when crystals are present in the biomass. For example, Soxhlet extraction of fungal biomass has been investigated as a method to recover this compound that would otherwise be lost during the separation of biomass from the supernatant. researchgate.net Experiments using Soxhlet extraction showed that a notable percentage of the total this compound produced could be recovered from the biomass, with higher recovery observed at pH 6 (24%) compared to pH 4 (7%). researchgate.net

The formation of crystals not only complicates the separation of the product from the microbial biomass and fermentation medium but also impacts subsequent purification steps. Achieving high product titers, which is desirable for economic viability, exacerbates the issue of crystallization within the bioreactor. This underscores the need for continuous innovation in both fermentation strategies to manage product concentration and pH, and in downstream processing techniques designed to handle crystalline products in complex biological matrices.

The following table summarizes some research findings related to this compound production and observed crystallization:

| Microbial Strain | Fermentation Mode | pH | Temperature (°C) | This compound Titer (g L⁻¹) | Observation | Source |

| Trichoderma reesei D-161646 | Fed-batch | 4 | 35 | Up to 20 | Crystals observed | nih.gov |

| Marine Trichoderma sp. D-221704 | Fed-batch | 4 | Not specified | Up to 53 | Not specified | researchgate.net |

| Marine Trichoderma sp. D-221704 | Fed-batch | 3.5 | Not specified | 36 ± 3 | High crystal formation | researchgate.netresearchgate.netresearchgate.net |

| Marine Trichoderma sp. D-221704 | Fed-batch | 3.0 | Not specified | Less than at pH 4.0 | High crystal formation | researchgate.netresearchgate.netresearchgate.net |

| Trichoderma reesei D-161646 | Fed-batch | 3.0 | Not specified | Less than at pH 4.0 | High crystal formation | researchgate.netresearchgate.netresearchgate.net |

The low solubility and tendency to crystallize remain significant hurdles in developing efficient and economically viable microbial processes for this compound production, requiring integrated approaches that consider both fermentation conditions and advanced separation techniques.

Chemical Transformations and Derivatization Studies

Conversion to Industrially Significant Dicarboxylic Acids

Mucic acid serves as a potential renewable feedstock for producing adipic acid and muconic acid, key monomers in the polymer industry. rsc.orgmdpi.com The conversion pathways typically involve catalytic deoxygenation.

Adipic Acid Synthesis Pathways

Adipic acid, a crucial precursor for nylon-6,6, is conventionally produced from petroleum-based feedstocks. rsc.orgbohrium.comresearchgate.net The development of sustainable routes from biomass-derived this compound is an active area of research. These routes often employ deoxydehydration (DODH) followed by hydrogenation. um.sibohrium.comresearchgate.net

Deoxydehydration (DODH) Mechanisms and Catalytic Systems

Deoxydehydration (DODH) is a key reaction in converting this compound to unsaturated intermediates like muconic acid by removing vicinal hydroxyl groups. google.comum.sibohrium.com This process typically involves catalysts, often based on rhenium. google.comum.sibohrium.com Homogeneous oxorhenium complexes, such as methyltrioxorhenium (MTO), HReO4, and KReO4, have been successfully used for the DODH of this compound in alcohol solvents. um.sibohrium.comnih.gov

The mechanism of DODH catalyzed by oxorhenium complexes is proposed to involve redox cycles of rhenium. For homogeneous catalysts, Re(VII)/Re(V) or Re(V)/Re(III) redox cycles have been suggested. osti.gov In the case of MTO-catalyzed DODH of this compound, density functional theory (DFT) studies suggest methyloxodihydroxyrhenium (MODH) as a likely intermediate. bohrium.coma-star.edu.sg The DODH reaction on this compound appears to occur preferentially at the α,β-positions. bohrium.coma-star.edu.sg

Heterogeneous rhenium catalysts, such as ReOx/C, have also been investigated for DODH. um.siosti.govresearchgate.net These catalysts offer advantages in terms of separation and reusability compared to homogeneous systems. osti.gov Under reaction conditions, supported rhenium oxide nanoparticles can be reduced. osti.gov

Catalytic Transfer Hydrogenation (CTH) in Adipic Acid Production

Following the DODH of this compound, which yields unsaturated dicarboxylic acids (muconic acid and its isomers), a hydrogenation step is required to produce saturated adipic acid. um.sibohrium.com Catalytic Transfer Hydrogenation (CTH) is a method that utilizes a hydrogen donor molecule (e.g., an alcohol like isopropanol (B130326) or methanol (B129727), or formic acid) instead of high-pressure hydrogen gas. rsc.orgnih.govmdpi.com

Palladium-based catalysts, often supported on carbon (Pd/C), are commonly used for the hydrogenation of muconic acid to adipic acid. um.simdpi.com Other noble metal catalysts like Pt/C and Ru/C have also demonstrated activity in this hydrogenation step. bohrium.comgoogle.com The choice of solvent and hydrogen donor in CTH systems is crucial and can influence the reaction pathway and product selectivity. rsc.orgnih.govmdpi.com For instance, methanol can act as both a solvent and a reducing agent, and also protect carboxylic groups through esterification. um.siresearchgate.net

Research has explored the effectiveness of different catalysts in CTH for muconic acid hydrogenation. Palladium catalysts supported on functionalized carbon nanofibers have shown high activity and stability, achieving adipic acid yields of around 80% using formic acid as the hydrogen donor. mdpi.com

One-Step Conversion Protocols from this compound to Adipates

Integrating the DODH and hydrogenation steps into a single, one-pot process offers potential advantages in terms of efficiency and cost. rsc.orgbohrium.comosti.gov One-step conversion protocols from this compound directly to adipic acid or its esters have been developed using bifunctional catalysts that can catalyze both the deoxygenation and hydrogenation reactions. rsc.orgosti.govrsc.org

Bifunctional catalysts combining rhenium oxides for DODH and noble metals (like Pt or Ir) for hydrogenation have shown promise. rsc.orgacs.orgthieme-connect.com For example, a heterogeneous bifunctional Ir-ReOx/C catalyst has been reported for the one-step conversion of this compound to adipates using isopropanol as the solvent and reductant. rsc.orgosti.govrsc.org This system achieved adipate (B1204190) yields of 63% with a low iridium loading. rsc.orgosti.govrsc.org Another study reported a Pt-ReOx/C catalyst that achieved high yields (85%) of adipates in a one-step conversion using isopropanol. rsc.org Subsequent hydrolysis of the esters yielded adipic acid. rsc.org

These one-step processes often involve tandem catalysis, where the DODH of this compound to muconic acid (or its esters) is followed by the CTH of the unsaturated intermediate to the adipate. rsc.orgthieme-connect.com The effectiveness of these systems relies on the synergistic activity of the combined catalytic components. osti.gov

Muconic Acid Formation

Muconic acid, particularly its cis,cis isomer, is another valuable dicarboxylic acid that can be produced from this compound. mdpi.comresearchgate.net It serves as a precursor for various chemicals, including adipic acid. mdpi.com

Selective Catalytic Dehydroxylation to Muconic Acid

Selective catalytic dehydroxylation of this compound can yield muconic acid. google.comum.si This transformation involves the removal of two pairs of vicinal hydroxyl groups to form a conjugated diene system. um.si Rhenium-based catalysts are effective for this dehydroxylation. google.comum.si

Homogeneous oxorhenium complexes, such as methyltrioxorhenium (MTO) and Re2O7, have been shown to catalyze the DODH of this compound to muconic acid with high efficiency. google.combohrium.coma-star.edu.sg Yields up to 99% have been reported for the conversion of this compound to muconic acid using oxorhenium complexes. google.combohrium.coma-star.edu.sgresearchgate.netnih.gov

The selectivity towards muconic acid versus other products, such as furan (B31954) derivatives, can be influenced by reaction conditions, particularly temperature. google.commdpi.comgoogleapis.com Lower temperatures (e.g., 90-150 °C, preferably around 100-120 °C) tend to favor the formation of muconic acid, while higher temperatures can lead to furan chemicals. google.comgoogleapis.com

Heterogeneous rhenium catalysts like Re/C have also been developed for the dehydroxylation of this compound, providing a basis for potentially more sustainable processes. um.siresearchgate.netresearchgate.net

Reaction Mechanisms and Selectivity Control towards cis,cis-Muconic Acid

While the provided outline specifically mentions cis,cis-muconic acid, the search results primarily discuss the isomerization of cis,cis-muconic acid to other isomers, particularly trans,trans-muconic acid, which is a key intermediate for producing terephthalic acid and 1,4-cyclohexanedicarboxylic acid. researchgate.netresearchgate.netrsc.org cis,cis-Muconic acid is typically obtained from the fermentation of sugar or lignin (B12514952) monomers. researchgate.netresearchgate.netrsc.org

The isomerization of cis,cis-muconic acid is a crucial step in its valorization, but it faces challenges due to undesired side reactions that lead to the formation of lactones. researchgate.netrsc.org The reactivity of muconic acid in aqueous media is highly dependent on pH. researchgate.netresearchgate.net Under alkaline conditions, the muconate dianion is formed, which is stable and does not isomerize. researchgate.netresearchgate.net Under acidic conditions, cis,cis-muconic acid readily isomerizes to its cis,trans-isomer. researchgate.netresearchgate.net Prolonged heating in acidic conditions can trigger intramolecular cyclization reactions between the carboxylic acid and alkene functionalities, favoring the formation of muconolactone (B1205914) and its dilactone over the desired trans,trans-muconic acid isomerization. researchgate.netrsc.org

Strategies to favor the selective formation of trans,trans-muconic acid include the chelation of carboxylates with inorganic salts or solvation using polar aprotic solvents, which can hinder ring-closing reactions. researchgate.netrsc.org Catalytic systems, such as atomically dispersed low-loaded Ru on beta zeolite catalysts in ethanol (B145695), have shown high selectivity (>95%) towards trans,trans-muconate (B1240615) with total conversion. researchgate.net

2,5-Furandicarboxylic Acid (FDCA) Production

This compound is a promising precursor for the production of 2,5-furandicarboxylic acid (FDCA), a key building block for bio-based polyesters like polyethylene (B3416737) furanoate (PEF). rsc.orgmdpi.commdpi.comfrontiersin.orgmdpi.com The conversion of this compound to FDCA involves dehydration and cyclization reactions. google.combas.bg

Dehydration Pathways and Catalytic Systems for FDCA and Esters

The dehydration of this compound to FDCA has been studied since the 19th century. mdpi.comfrontiersin.org Early methods involved reacting this compound with strong mineral acids like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) under harsh conditions, typically at high temperatures (>120 °C) for extended periods, resulting in moderate yields and low selectivity. mdpi.comfrontiersin.orgmdpi.com

More recent research has focused on developing more efficient and sustainable catalytic systems. Acid catalysts are generally employed to facilitate the cyclization and dehydration steps. google.comresearchgate.net

Various catalytic systems have been investigated for the dehydration of this compound to FDCA and its esters:

Strong Mineral Acids: HBr and H₂SO₄ were historically used but required severe conditions and offered limited selectivity. mdpi.comfrontiersin.orgmdpi.com

Sulfonic Acids: p-Toluenesulfonic acid (p-TSA) has been explored as a catalyst for the dehydration of this compound to FDCA and its esters. mdpi.commdpi.combas.bg Studies using p-TSA in 1-butanol (B46404) have yielded dibutyl-2,5-furandicarboxylate. rsc.org Methanesulfonic acid (MSA) has also been used in a one-pot, two-step procedure for the synthesis of 2,5-furandicarboxylic acid diethyl ester (FDEE) from this compound with moderate yields. mdpi.commdpi.com

Heteropolyacids: Heteropolyacids have demonstrated efficiency as catalysts for the dehydration of this compound to FDCA and its esters, as well as the formation of side products like 2-furancarboxylic acid. rsc.org

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663), in combination with sulfuric acid, have been used as solvents and catalysts for the cyclization and dehydration of aldaric acids, including this compound, to FDCA. google.com

Metal Nanoparticles: Bio-synthesized gold and silver nanoparticles supported on silica (B1680970) have been investigated in a one-pot two-step synthesis from this compound. bas.bg While SiO₂/AuNPs showed an increase in FDCA yield, SiO₂/AgNPs did not significantly improve the yield, with 5-hydroxymethyl-2-furancarboxylic acid being a main side product. bas.bg

Lewis Acids: Iron(III) sulfate (Fe₂(SO₄)₃) has been reported as an inexpensive Lewis acid catalyst for the synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME) from this compound using dimethyl carbonate (DMC) as a green solvent and reagent, achieving yields up to 70%. mdpi.com

The dehydration process often proceeds through intermediate formation of 5-hydroxymethylfurfural (B1680220) (HMF), although direct pathways from aldaric acids to FDCA are also possible. google.combas.bg The reaction conditions, including catalyst type, temperature, and solvent, significantly influence the reaction pathway and product selectivity. mdpi.commdpi.combas.bg

Data on the yield of FDCA or its esters from this compound using different catalysts and conditions are summarized in the table below:

| Catalyst | Solvent/Conditions | Product | Yield | Source |

| HBr | Aqueous solution, >120 °C, >20 h | FDCA | <50% | mdpi.comfrontiersin.org |

| H₂SO₄ or HBr | Under pressure | FDCA | ~50% | mdpi.com |

| p-Toluenesulfonic acid (p-TSA) | 1-butanol, reflux | Dibutyl-2,5-furandicarboxylate | Not specified | rsc.org |

| p-Toluenesulfonic acid (p-TSA) | 160 °C, 30 min, followed by oxidation with AuNPs | FDCA | 33±0.4% | bas.bg |

| Methanesulfonic acid (MSA) | Ethanol, one-pot two-step | 2,5-Furandicarboxylic acid diethyl ester (FDEE) | 29% | mdpi.commdpi.com |

| Fe₂(SO₄)₃ | Dimethyl carbonate (DMC), 200 °C, 8 h, autoclave | 2,5-Furandicarboxylic acid dimethyl ester (FDME) | Up to 70% | mdpi.com |

| Heteropolyacids | Not specified | FDCA and esters | Efficient | rsc.org |

| H₂SO₄ + Ionic Liquid | 1-butyl-3-methylimidazolium hydrogen sulfate | FDCA | Meaningful yields | google.com |

Synthesis of Nitrogen-Containing Derivatives

This compound and its derivatives can serve as precursors for the synthesis of various nitrogen-containing compounds, particularly pyrrole (B145914) derivatives. polimi.itpolimi.it

Pyrrolecarboxylic Acid Derivatives and Unsubstituted Pyrroles from this compound and Amines

This compound can be converted into pyrrolecarboxylic acid derivatives and unsubstituted pyrroles through reactions with amines. polimi.itpolimi.it This transformation often involves intermediates such as 1,4-dicarbonyl compounds, which are known to react with amines to form pyrrolic rings via the Paal-Knorr synthesis. polimi.itresearchgate.netacs.org Protected and unprotected 1,4-dicarbonyl compounds, such as 2,5-dihydroxymuconic acid and pyrones, have been identified as relevant intermediates in the dehydration of aldaric acids like this compound. polimi.itpolimi.it

These intermediates can be efficiently converted to pyrrolecarboxylic acid derivatives and unsubstituted pyrroles under mild conditions by reaction with amines, followed by decarboxylation at moderate temperatures to yield unsubstituted pyrroles. polimi.itpolimi.it A better understanding of the mechanistic details of the formation of pyrroles from this compound and amines is an area of study. polimi.itpolimi.it

Sustainable synthesis routes for N-substituted pyrrole carboxylic acid derivatives have been developed using primary amines and 3-hydroxy-2-pyrones, which can be prepared from renewable sources like this compound. researchgate.netacs.org These pyrones act as masked 1,4-dicarbonyl compounds. researchgate.netacs.org The reactions can be conducted under sustainable conditions, such as without solvents at 50–75 °C or in basic water-methanol solutions at room temperature, yielding symmetric and asymmetric pyrroles in good to high yields. researchgate.netacs.org

Unsubstituted pyrrole can also be prepared from this compound. An older method involves the pyrolysis of ammonium (B1175870) mucate, although this typically results in low yields. researchgate.netsciencemadness.org A more convenient laboratory synthesis of ¹³C-enriched pyrrole involves the pyrolysis of ammonium mucate in the presence of glycerol. ucsb.edu Ammonium mucate can be synthesized from this compound by reaction with ammonium hydroxide. ucsb.edu

Formation of Lactones and Other Cyclic Derivatives

This compound can undergo intramolecular cyclization reactions to form lactones.

Mucic-1,4-lactone Synthesis and Reactivity

This compound can form lactones by the reaction of a carboxylic acid group with a hydroxyl group. The formation of mucic-1,4-lactone, involving the cyclization between a carboxyl group and the hydroxyl group at the C4 position, is commonly observed, particularly in aqueous media. mdpi.comoalib.comrsc.org This is because the 1,4-lactone is generally more stable than the 1,5-lactone, which can readily re-hydrolyze. mdpi.com

Mucic-1,4-lactone can be prepared by simple thermal methods, for instance, using dimethyl sulfoxide (B87167) as a solvent, often in quantitative yields, highlighting its potential as a platform molecule. polimi.itpolimi.it The formation of mucic-1,4-lactone from this compound in the presence of water can occur even at room temperature, indicating its immediate formation and the establishment of an equilibrium between this compound and its 1,4-lactone. mdpi.com

The reactivity of mucic-1,4-lactone has been explored. It can undergo further reactions, such as selective acylation (e.g., formylation or acetylation). polimi.it Acylated mucic-1,4-lactones can then undergo selective de-acylation by a base to form mono-unsaturated lactones. polimi.it These mono-unsaturated lactones are considered key intermediates for further elimination reactions under acid catalysis to yield di-unsaturated derivatives like furan-2,5-dicarboxylic acid (FDCA). polimi.it

Mucic-1,4-lactone also serves as a starting material for the synthesis of other derivatives. For example, mono salt mono amides and diamides of this compound can be synthesized in high yields by treating this compound 1,4-lactone with primary amines. polimi.itpolimi.it These amide derivatives are potential starting points for the synthesis of homo- and co-polymers through thermal polycondensation. polimi.itpolimi.it

Under hydrotreatment conditions, in the absence of a catalyst, this compound is converted into mucic-1,4-lactone in a nitrogen atmosphere. mdpi.comoalib.com The addition of gaseous hydrogen can trigger hydrogenation in the bulk phase, leading to the formation of products like galacturonic and galactonic acid, alongside other deoxygenated compounds when catalysts are present. mdpi.comoalib.com

Pyrone and Pyranthione Derivatization

This compound can be converted into pyrone derivatives through reactions involving dehydration and decarboxylation. Heating this compound with potassium bisulfate is a known method for producing 3-hydroxy-2-pyrone wikipedia.orgthegoodscentscompany.comwikipedia.orgfishersci.nonih.gov. This transformation involves the elimination of water molecules and a carboxyl group from the this compound structure.

Another approach to pyrone synthesis from aldaric acids like this compound involves treatment with acetic anhydride (B1165640) under buffered conditions. This method can yield 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts or the corresponding acid, depending on the buffer used wikidata.orgwikidata.orgontosight.ai. This procedure has been demonstrated for both this compound and glucaric acid salts wikidata.org. The resulting salts can be converted to 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid in the presence of hydrochloric acid, followed by thermal decarboxylation to produce 3-hydroxy-2H-pyran-2-one in high yields wikidata.org.

While the search results mention pyranthiones showing enhanced reactivity compared to their pyrone counterparts, specific details on the pyranthione derivatization of this compound were not extensively provided nih.gov.

Other Chemical Transformations

This compound participates in several other significant chemical transformations, including esterification, dehydration, decarboxylation, and chelation.

Esterification Reactions for Carboxylic Group Protection and Reactivity Modulation

Esterification of this compound involves the reaction of its carboxylic acid groups with alcohols, typically in the presence of a catalyst nih.gov. This reaction is a fundamental method for protecting the carboxylic acid functionalities or modulating their reactivity for subsequent transformations. This compound esters can find use in various industrial processes nih.gov.

Studies have shown that reacting "this compound lactone" with ethanol and methanol yields monoesters of this compound cenmed.com. These monoesters were characterized as their tetraacetyl derivatives cenmed.com. Partial hydrolysis of diethyl mucate has also been explored as a route to prepare monoethyl mucate, although this method can result in impure products cenmed.com. The reaction of tetraacetylthis compound or this compound with silver nitrate (B79036) can produce the respective disilver salts cenmed.com.

Esterification can also be an initial step in more complex transformations. For instance, the synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME) from this compound can be achieved through a one-pot procedure utilizing dimethyl carbonate (DMC), which involves esterification of the carboxylic acid groups sigmaaldrich.com. Esterification of this compound to its butyl ester has been noted to increase solubility, which can be advantageous in subsequent reactions sarchemlabs.com.

Dehydration and Decarboxylation Pathways

Dehydration and decarboxylation are key pathways in the transformation of this compound, often leading to the formation of cyclic or furan derivatives. As mentioned earlier, heating this compound with potassium bisulfate results in dehydration and decarboxylation to form 3-hydroxy-2-pyrone wikipedia.orgthegoodscentscompany.comwikipedia.orgfishersci.nonih.gov.

This compound can also undergo dehydration to form 2,5-furandicarboxylic acid (FDCA), a valuable bio-based building block sigmaaldrich.comsigmaaldrich.comamericanelements.com. This transformation typically requires acidic conditions, employing strong mineral acids such as sulfuric acid, phosphoric acid, or hydrobromic acid, or organic acids like p-toluenesulfonic acid (PTSA) sigmaaldrich.comamericanelements.com. The conversion of this compound to FDCA involves cyclization and aromatization sigmaaldrich.com.

Under non-catalytic conditions, this compound can be converted into mucic-1,4-lactone through dehydration wikidata.orgatamanchemicals.com. Catalytic hydrotreatment of this compound in aqueous media over various metal catalysts (e.g., Ni, NiMo, Pt, Rh, Ru) can lead to dehydroxylation and decarboxylation, resulting in partially or completely deoxygenated products with shorter carbon chains atamanchemicals.com.

Chelation Reactions with Metal Ions

This compound acts as a metal chelate, capable of binding to metal ions thegoodscentscompany.comnih.govfishersci.be. Its structure, with multiple hydroxyl and carboxylic acid groups, facilitates the formation of coordination complexes with various metal ions, including transition metals nih.gov. This chelating property is utilized in different applications, such as the sequestration of heavy metal ions in environmental remediation to reduce their toxicity nih.govnih.gov. This compound has been noted for its high capacity to bind metal ions, making it useful as a sequestrant for ions like calcium and iron nih.govfishersci.be. The formation of coordination compounds with transition metals can be relevant in various chemical and industrial processes nih.gov.

Catalysis and Reaction Mechanism Investigations

Homogeneous Catalysis in Mucic Acid Transformations

Homogeneous catalysis offers the advantage of high selectivity and activity due to the well-defined nature of the catalytic species. Rhenium-based catalysts, particularly methyltrioxorhenium (MTO), have shown promise in the deoxydehydration of this compound.

Rhenium-based Catalysts (e.g., Methyltrioxorhenium) for Deoxydehydration

Methyltrioxorhenium (MTO) has been investigated as a catalyst for the deoxydehydration of this compound to muconic acid or its esters google.comgoogle.comresearchgate.netrsc.orgbohrium.com. The reaction involves the removal of oxygen and hydrogen atoms, effectively dehydroxylating the this compound molecule google.comgoogle.com.

Initial studies with MTO in solvents like 3-octanol (B1198278) showed slow reaction rates and low selectivity, partly attributed to the low solubility of this compound google.comgoogle.com. However, using 3-pentanol (B84944) as a solvent at 120°C resulted in better selectivity, although the initial reaction remained slow google.comgoogle.com.

The addition of Brønsted acids as co-catalysts has been found to significantly increase the reactivity of MTO in the deoxydehydration of this compound google.comrsc.org. Acids such as para-toluene sulfonic acid (TsOH) and sulfuric acid assist in olefin extrusion by protonating the rhenium diolate intermediate, a key step in the deoxydehydration mechanism google.comrsc.org. With the aid of an acid co-catalyst, the MTO loading can be reduced to as low as 0.5 mol% while maintaining considerable reactivity google.comrsc.org.

Other rhenium compounds, including Re₂(CO)₁₀ and Re₂O₇, have also been tested, with Re₂O₇ showing high reactivity rsc.orgbohrium.com. In the presence of moisture, Re₂O₇ transforms into HReO₄, which promotes the esterification and olefin extrusion steps rsc.org. HReO₄ as a sole catalyst has also been shown to yield olefin products rsc.org.

High yields, up to 99%, have been achieved in the conversion of this compound to muconic acid using MTO catalysis researchgate.netrsc.orgbohrium.com.

Palladium and Platinum Co-catalysis in Hydrogenation Steps

Following the deoxydehydration of this compound to muconic acid or its esters, a hydrogenation step is required to produce saturated products like adipic acid or its esters google.comgoogle.comresearchgate.netbohrium.com. This hydrogenation is often carried out using hydrogen transfer reactions mediated by metal catalysts google.comgoogle.com.

Palladium (Pd) and Platinum (Pt) based catalysts, particularly supported on carbon (e.g., Pd/C, Pt/C), have been employed as co-catalysts in the hydrogenation of the unsaturated intermediates (muconic acid or muconates) formed during deoxydehydration google.comgoogle.comresearchgate.netrsc.orgbohrium.com. These metal-on-carbon catalysts facilitate the addition of hydrogen to the double bonds google.comgoogle.com.

In one-pot reaction systems combining deoxydehydration and hydrogen transfer, this compound has been converted to adipic acid ester google.comgoogle.com. For instance, a system using MTO and Pt/C catalysts in 3-pentanol at 200°C for 48 hours resulted in a 75% yield of adipic acid ester google.com. Another study reported a 99% yield of adipates in a two-step reaction using MTO and TsOH for DODH, followed by hydrogenation over Pt/C rsc.org. The hydrogenation reaction of muconic acid to adipic acid can be promoted by platinum group metal catalysts, with palladium being commonly used researchgate.netmdpi.com. The addition of a second metal, such as gold, nickel, or zinc, to palladium catalysts can enhance their activity and stability in muconic acid hydrogenation researchgate.netmdpi.com.

Heterogeneous Catalysis for Sustainable Processes

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling, which are crucial for developing sustainable chemical processes rsc.org. Investigations have explored supported rhenium catalysts and bifunctional systems for the conversion of this compound.

Supported Rhenium Catalysts (e.g., Re/C, Re/SiO₂, Re/Al₂O₃)

Supported rhenium catalysts have been explored as heterogeneous alternatives to homogeneous rhenium species for the deoxydehydration of this compound escholarship.orgrsc.org. These catalysts involve depositing rhenium species onto support materials such as carbon (Re/C), silica (B1680970) (Re/SiO₂), or alumina (B75360) (Re/Al₂O₃).

Research has screened various homogeneous and heterogeneous Re catalysts with different supports for the conversion of this compound to adipic acid rsc.org. Supported ReOx nanoparticles have also been reported as catalysts for the DODH of polyols osti.gov.

Bifunctional Catalytic Systems (e.g., Pt-ReOx/C, Ir-ReOx/C)

Bifunctional catalysts that combine both deoxydehydration and hydrogenation functionalities on a single material are particularly attractive for one-step conversions of this compound to saturated products escholarship.orgrsc.orgosti.gov.

Pt-ReOx/C is one such bifunctional catalyst that has been developed for the one-step conversion of this compound to adipates via tandem deoxydehydration and catalytic transfer hydrogenation (CTH) escholarship.orgrsc.orgosti.gov. In this system, the ReOx species are believed to catalyze the DODH reaction, while metallic Pt catalyzes the CTH reaction using a solvent like isopropanol (B130326) as the hydrogen donor osti.govresearchgate.net. A Pt-ReOx/C catalyst (1.8 wt% Pt and 4.5 wt% Re) has been successfully applied for the synthesis of diisopropyl adipate (B1204190) tandfonline.com. This catalyst has shown high yields (85%) of adipates in 24 hours and can be regenerated and reused for multiple cycles rsc.orgosti.gov. Spectroscopic studies suggest that Re(VII) and Pt(0) are the relevant species for DODH and CTH, respectively researchgate.net.

Another bifunctional system investigated is Ir-ReOx/C escholarship.orgrsc.org. This catalyst also facilitates the one-step conversion of this compound to adipates through DODH and CTH rsc.org. The use of iridium with ReOx/C has shown high yields of CTH products rsc.org. Notably, Ir-ReOx/C catalysts with low iridium content (e.g., 0.05 wt%) have been developed, offering a potentially lower-cost option compared to systems requiring higher noble metal loadings rsc.org. An ideal annealing temperature during catalyst preparation is important for balancing the reactivity and stability of Ir-ReOx/C researchgate.net.

Acidic Catalyst Supports in Dehydration Reactions (e.g., Phosphotungstic Acid, Silica-Supported Acids)

Acidic catalysts and supports can play a role in dehydration reactions of this compound or related compounds. While the primary focus for adipic acid production from this compound is deoxydehydration and hydrogenation, acidic sites can promote various transformations, including esterification and potentially dehydration to furan (B31954) derivatives.

Brønsted acids, as discussed in homogeneous catalysis, are crucial co-catalysts for MTO-catalyzed deoxydehydration, facilitating olefin extrusion google.comrsc.org. Solid acids could potentially fulfill a similar role in heterogeneous systems or catalyze direct dehydration pathways.

Phosphotungstic acid (PTA), a heteropoly acid, is a known solid acid catalyst used in various reactions fishersci.commacsenlab.comsuvidhinathlab.com. While the provided search results specifically mention PTA as a homogeneous catalyst or for other applications like staining fishersci.commacsenlab.comsuvidhinathlab.com, acidic catalyst supports in general, such as silica-supported acids, could be relevant for acid-catalyzed transformations of this compound, including potential dehydration reactions. However, the search results did not provide specific detailed research findings on the direct use of solid acidic supports like phosphotungstic acid or silica-supported acids solely for the dehydration of this compound in the context of producing intermediates for adipic acid synthesis, outside of their role as co-catalysts in deoxydehydration.

Summary of Catalytic Systems and Outcomes:

| Catalyst System | Reaction Type(s) | Key Components | Observed Outcomes | Relevant Section |

| MTO | Deoxydehydration | Methyltrioxorhenium | Conversion of this compound to muconic acid/esters (up to 99% yield) researchgate.netrsc.orgbohrium.com. | 4.1.1 |

| MTO + Brønsted Acid | Deoxydehydration | Methyltrioxorhenium, TsOH, H₂SO₄ | Increased reactivity, lower MTO loading (as low as 0.5 mol%) google.comrsc.org. | 4.1.1 |

| Re₂O₇ | Deoxydehydration | Rhenium(VII) oxide | High reactivity, forms HReO₄ in moist environments rsc.orgbohrium.com. | 4.1.1 |

| HReO₄ | Deoxydehydration | Perrhenic acid | Promotes esterification and olefin extrusion rsc.org. | 4.1.1 |

| Pd/C, Pt/C, Ru/C | Hydrogen Transfer/ation | Supported Palladium, Platinum, Ruthenium | Hydrogenation of muconic acid/esters to adipic acid/esters google.comgoogle.comresearchgate.netrsc.orgbohrium.com. | 4.1.2 |

| MTO + Pt/C (One-pot) | DODH + Hydrogen Transfer | MTO, Pt/C | Conversion of this compound to adipic acid ester (75% yield) google.com. | 4.1.2 |

| MTO + TsOH + Pt/C (Two-step) | DODH + Hydrogenation | MTO, TsOH, Pt/C | High yield of adipates (99%) rsc.org. | 4.1.1, 4.1.2 |

| Supported Rhenium | Deoxydehydration | Re/C, Re/SiO₂, Re/Al₂O₃ | Explored as heterogeneous DODH catalysts escholarship.orgrsc.org. | 4.2.1 |

| Pt-ReOx/C | DODH + CTH | Supported Platinum and Rhenium Oxide | One-step conversion of this compound to adipates (up to 85% yield), reusable escholarship.orgrsc.orgosti.gov. | 4.2.2 |

| Ir-ReOx/C | DODH + CTH | Supported Iridium and Rhenium Oxide | One-step conversion of this compound to adipates (up to 63% yield), low Ir loading escholarship.orgrsc.org. | 4.2.2 |

| Acidic Supports (General) | Dehydration/Esterification | Phosphotungstic Acid, Silica-Supported Acids | Can promote various acid-catalyzed transformations (role in DODH co-catalysis noted) google.comrsc.orgfishersci.commacsenlab.comsuvidhinathlab.com. | 4.2.3 |

Computational Chemistry and Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool in elucidating the complex reaction mechanisms involved in the catalytic conversion of this compound. These studies provide detailed insights into reaction pathways, energy barriers, and the nature of intermediate and transition states that are often challenging to probe experimentally.

Density Functional Theory (DFT) Calculations of Reaction Pathways (e.g., Deoxydehydration)

DFT calculations have been extensively applied to investigate the deoxydehydration (DODH) of this compound, a key step in its conversion to valuable platform chemicals like muconic acid and adipic acid. These studies aim to understand how catalysts interact with this compound and facilitate the removal of hydroxyl groups.

Research has focused on rhenium-catalyzed DODH of this compound. DFT computations have been used to study the mechanism of methyltrioxorhenium (MTO)-catalyzed DODH of this compound, revealing that methyloxodihydroxyrhenium (MODH) is the likely intermediate, rather than methyldioxorhenium (MDO). bohrium.com The calculations indicated that the DODH reaction preferentially occurs at the α,β-positions of this compound rather than the β,γ-positions. bohrium.coma-star.edu.sg The activation energy barrier for the first DODH cycle was calculated to be higher than the second cycle, suggesting the second deoxygenation is faster. a-star.edu.sg

Another study utilizing DFT calculations investigated the mechanism of dehydroxylation and hydrogenation of this compound (in a diester form) on a Re(0001) model surface. researchgate.netnih.gov This work analyzed the reaction mechanism of dehydroxylation and subsequent hydrogenation. researchgate.net The calculations provided activation barriers and adsorption energies for elementary steps, which were subsequently used in microkinetic modeling. researchgate.netresearchgate.net It was found that dehydroxylation proceeds faster than the subsequent hydrogenation. researchgate.net

DFT studies have also been employed to understand the oxidation of D-galactose to this compound using nitric acid. researchgate.net These calculations suggested a mechanism involving contextual oxygen protonation and nitrate (B79036) nucleophilic attack. researchgate.net

Microkinetic Modeling of Catalytic Processes

A microkinetic model has been developed for the dehydroxylation and hydrogenation of this compound on a Re(0001) surface. researchgate.netresearchgate.net This model incorporated mass transfer, adsorption/desorption kinetics, and surface kinetics, utilizing experimental data and ab initio calculations (including activation barriers and adsorption energies from DFT). researchgate.netresearchgate.net The model confirmed that dehydroxylation is significantly faster than the subsequent hydrogenation step. researchgate.net The development of such a model provides a powerful tool for analyzing the process in real-time and informing optimization and scale-up strategies. researchgate.net

Microkinetic models are also being considered for future studies to gain a deeper understanding of the reaction mechanism and kinetics in the Re-catalyzed deoxydehydration of glyceric acid, a process related to this compound conversion. um.si

Investigation of Intermediate Species and Transition States

Understanding the intermediate species and transition states is crucial for deciphering reaction mechanisms and designing improved catalysts. Computational methods play a vital role in identifying and characterizing these transient structures.

In the MTO-catalyzed DODH of this compound, DFT studies identified methyloxodihydroxyrhenium (MODH) as the likely intermediate species. bohrium.coma-star.edu.sg The calculations explored the energy profiles and transition states involved in the sequential removal of hydroxyl groups. a-star.edu.sg The highest energy barrier in this process was associated with a transition state involving C-O bond breaking. a-star.edu.sg

For the heterogeneous Re-catalyzed conversion of this compound, DFT calculations on a Re(0001) surface provided insights into the mechanism of selective removal of adjacent hydroxyl groups. nih.gov The study characterized transition states and reaction energies for each elementary step in the dehydroxylation and hydrogenation pathways. researchgate.netnih.gov The calculations also explored how this compound binds to the catalyst surface and the role of methanol (B129727) as a hydrogen donor. nih.gov

Advanced Research Applications

Biomass Valorization and Renewable Chemical Production

Mucic acid is recognized as a promising platform chemical in the context of the bioeconomy and circular economy. researchgate.netresearchgate.netresearchgate.netresearchgate.net Its production from renewable biomass sources, particularly pectin-rich agricultural by-products like citrus peel waste, aligns with the principles of sustainable chemistry and the utilization of waste streams. researchgate.netamazonaws.commdpi.comcsic.es

This compound as a Key Platform Chemical in Bioeconomy and Circular Economy

As a platform chemical, this compound serves as a versatile intermediate for the synthesis of a range of value-added products. researchgate.netresearchgate.net Its structure allows for various chemical transformations, making it a valuable building block in the transition from a fossil-resource-based economy to a bio-based one. researchgate.netrsc.org The increasing interest in this compound is driven by its potential to contribute to the production of chemicals with wide industrial applicability. researchgate.net

Integration into Biorefinery Schemes for Sustainable Materials

This compound can be integrated into biorefinery schemes, which aim to process biomass into a spectrum of marketable products, including chemicals, materials, and fuels. amazonaws.commdpi.comcsic.es Utilizing pectin-derived D-galacturonic acid as a feedstock for this compound production is a key example of this integration. researchgate.netresearchgate.net Research is exploring both chemical and biotechnological routes for its synthesis from biomass, seeking efficient and environmentally friendly processes. researchgate.netresearchgate.netunilasalle.fr

Data Table: Examples of this compound Production from Biomass

| Feedstock | Production Method | Organism/Catalyst | Yield (approx.) | Source |

| D-galacturonic acid | Microbial Conversion | Marine Trichoderma sp. D-221704 | 0.99 g/g consumed | researchgate.net |

| Galactose or lactose (B1674315) | Nitric Acid Oxidation | N/A | Variable | lookchem.comresearchgate.net |

| Pectin-derived GalA | Engineered Marine Fungi | Engineered Trichoderma sp. | 1.0-1.1 g/g utilized | researchgate.net |

| Lactose | Nitric Acid Oxidation | Fe(NO3)3 catalyst | 75% | rsc.org |

Materials Science and Polymer Chemistry

This compound is a valuable monomer and precursor for the development of bio-based polymers and advanced polymer formulations. chemimpex.commdpi.com Its incorporation into polymer structures can lead to materials with tailored properties and reduced environmental impact compared to their petroleum-based counterparts.

Development of Bio-based Polymers and Monomers (e.g., Nylon-6,6 precursors, Furanic Polyesters, Copolyanhydrides)

This compound serves as a precursor for important polymer monomers, including those used in the production of Nylon-6,6 and furanic polyesters. It can be converted to adipic acid, a key component of Nylon-6,6, through processes like deoxydehydration and hydrogenation. lookchem.comresearchgate.netrsc.orgmdpi.combioplasticsnews.comuhasselt.bebohrium.comresearchgate.netmdpi.com this compound can also be transformed into 2,5-furandicarboxylic acid (FDCA), a renewable building block that can substitute for terephthalic acid in polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netresearchgate.netresearchgate.netmdpi.comacademax.comwikipedia.orgblogspot.comacs.orgdntb.gov.ua Additionally, this compound derivatives, such as 2,3,4,5-tetra-O-acetylgalactaric acid (AGA), are used as monomer units in the synthesis of copolyanhydrides. sigmaaldrich.comottokemi.comscientificlabs.co.ukottokemi.com

Data Table: this compound as Precursor for Polymer Monomers

| Target Monomer | Derived Polymer(s) | Conversion Route from this compound | Source |

| Adipic Acid | Nylon-6,6, Polyurethanes | Deoxydehydration and hydrogenation | lookchem.comrsc.orgbioplasticsnews.comuhasselt.be |

| 2,5-Furandicarboxylic Acid (FDCA) | Furanic Polyesters (e.g., PEF) | Dehydration | researchgate.netmdpi.comwikipedia.orgacs.org |

| 2,3,4,5-tetra-O-acetylgalactaric acid (AGA) | Copolyanhydrides | Synthesis from this compound | sigmaaldrich.comottokemi.comscientificlabs.co.ukottokemi.com |

| Muconic Acid | Polyamides, Polyesters, Polyurethanes | Conversion from this compound (e.g., via rhenium-based catalysts) | bioplasticsnews.comuhasselt.beresearchgate.net |

Applications in Advanced Polymer Formulations

Beyond serving as direct monomers, this compound and its derivatives can be incorporated into advanced polymer formulations to impart specific properties. Its ability to form esters and amides allows for its use in the development of biodegradable materials. chemimpex.com Research also explores the use of this compound-based polymers in applications like siRNA delivery systems. mdpi.com

Biochemical and Biomedical Research

This compound is utilized in biochemical research, particularly in studies related to carbohydrate metabolism, providing insights into metabolic pathways and enzyme functions. chemimpex.comatamankimya.com It has also shown potential in certain biomedical research applications. This compound has been investigated for its ability to chelate metal ions. atamankimya.commpbio.combiosynth.comsigmaaldrich.cn Furthermore, studies have explored the fermentation of this compound by certain intestinal bacteria. asm.org Research into the biological properties of this compound derivatives has indicated potential antioxidant, antimicrobial, and anticancer activities. researchgate.netresearchgate.net

Investigation of this compound in Metabolic Pathways

Research indicates that this compound plays a role as a human metabolite. atamanchemicals.comatamankimya.commedchemexpress.comglpbio.com It is classified as an endogenous metabolite and a microbial metabolite. medchemexpress.comglpbio.com this compound is a hexaric acid resulting from the oxidative ring cleavage of galactose. atamanchemicals.comatamankimya.com It is also described as an aldaric acid obtained by the nitric acid oxidation of galactose or galactose-containing compounds such as lactose. atamanchemicals.comatamankimya.com Studies involving the oxidation of lactose suggest possible pathways towards this compound and glucaric acid, including one involving the direct oxidation of lactose to lactobionic acid, followed by hydrolysis and further oxidation. researchgate.net Another proposed pathway involves the hydrolysis of lactose preceded by the oxidation of the terminal hydroxyl and aldehyde groups of glucose and galactose. researchgate.net this compound is implicated in the study of diseases related to carbohydrate metabolism. ontosight.ai Biochemical research utilizes this compound in studies related to carbohydrate metabolism, providing insights into metabolic pathways and enzyme functions. chemimpex.com

Bioactive Derivatives Research

This compound and its derivatives have been explored for various biological activities, including potential therapeutic applications. ontosight.aisemanticscholar.org

Bioactive Derivatives Research

Anticancer Activity Studies

Research has investigated the anticancer activity of this compound derivatives. Notably, 2-methoxy this compound, isolated from the leaves of Rhizophora apiculata, has shown promising activity against certain cancer cell lines in in vitro studies. semanticscholar.orgresearchgate.netnih.govtandfonline.comresearchgate.nettandfonline.comresearchgate.net Studies evaluated the activity of 2-methoxy this compound against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines. semanticscholar.orgresearchgate.netnih.govtandfonline.comresearchgate.nettandfonline.comresearchgate.net The compound demonstrated dose-dependent inhibitory activity against these cell lines. semanticscholar.org

| Compound | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| 2-methoxy this compound | HeLa | 22.88 ± 0.72 | semanticscholar.orgresearchgate.netnih.govtandfonline.comresearchgate.nettandfonline.comresearchgate.net |

| 2-methoxy this compound | MDA-MB-231 | 2.92 ± 0.52 | semanticscholar.orgresearchgate.netnih.govtandfonline.comresearchgate.nettandfonline.comresearchgate.net |